molecular formula C8H8N4O B2942751 1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one CAS No. 929975-51-9

1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one

Cat. No.: B2942751
CAS No.: 929975-51-9
M. Wt: 176.179
InChI Key: MKHZAMWKHLTPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one (CAS 929975-51-9) is a high-purity chemical building block belonging to the class of [1,2,4]triazolo[4,3-a]pyrimidine derivatives. These compounds are recognized in medicinal chemistry as bioisosteres of purines, which makes them valuable scaffolds in pharmaceutical research for designing novel therapeutic agents . Scientific literature indicates that structurally related [1,2,4]triazolo[1,5-a]pyrimidine derivatives have demonstrated significant anti-tumor activities in vitro, with certain analogs showing potent cytotoxicity against human cancer cell lines such as fibrosarcoma (HT-1080) and liver carcinoma (Bel-7402) . This highlights the potential of this chemical series in anticancer drug discovery programs. The compound is supplied with detailed quality control documentation. This product is intended for research and development purposes only and is not intended for human, diagnostic, or therapeutic use.

Properties

IUPAC Name

1-(5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-5-7(6(2)13)3-9-8-11-10-4-12(5)8/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHZAMWKHLTPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NN=CN12)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with ethyl acetoacetate in the presence of a base, followed by cyclization to form the triazolopyrimidine core. The reaction conditions typically include refluxing in ethanol or another suitable solvent .

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of dicationic molten salts as catalysts has been reported to enhance the synthesis of triazolopyrimidine derivatives under mild conditions .

Chemical Reactions Analysis

1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, toluene, and dichloromethane, as well as catalysts like acids or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been found to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, these compounds can induce cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may act as an antimicrobial agent by disrupting the cell membrane or inhibiting essential enzymes in bacteria .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
Target Compound 5-Me, 6-COCH3 C9H9N5O 219.21 Acetyl group enhances electrophilicity; methyl improves lipophilicity
L5 (7-(1-Me-pyrrol-2-yl)-5-thiophen-2-yl) 7-pyrrole, 5-thiophene C14H12N6S 296.35 Extended π-system enhances DNA intercalation potential
1-(2,6-Diazaspiro[3.3]heptan-6-yl) derivative 1-diazepine, 2,6-diaza C17H19N7O2 375.8 Spirocyclic structure increases metabolic stability
(1R)-1-((5S,6R,7R)-hydroxymethyl derivative 1-hydroxymethyl, 5,7-diphenyl C21H23N5O2 401.44 Stereochemistry dictates thermodynamic stability

Key Observations :

  • Electron-Withdrawing Groups : The acetyl group in the target compound increases reactivity toward nucleophilic attack compared to thiophene or pyrrole substituents in L5 .
  • Steric Effects : Bulky substituents (e.g., diphenyl groups in ’s diastereomer) reduce conformational flexibility but enhance binding selectivity .
  • Spirocyclic Analogues : Derivatives like those in exhibit improved pharmacokinetic profiles due to reduced enzymatic degradation .

Key Findings :

  • The target compound’s acetyl group enhances kinase inhibition efficacy compared to simpler methyl or hydroxy derivatives .
  • Spirocyclic derivatives () show high selectivity for vasopressin receptors, unlike the broader activity of triazolopyrimidines with heteroaromatic substituents .
  • Stereoisomers () highlight the importance of chiral centers in optimizing drug efficacy and reducing off-target effects .

Biological Activity

1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one is a compound belonging to the class of triazole derivatives, which have garnered significant interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C8H8N4O, with a molecular weight of 176.18 g/mol. The structure features a triazole ring fused to a pyrimidine moiety, which is critical for its biological activity.

Biological Activity Overview

Triazole derivatives are known for a variety of biological activities including:

  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells.
  • Antimicrobial Effects : Exhibits activity against various bacterial strains.
  • Anti-inflammatory Properties : Potentially reduces inflammation by modulating cytokine release.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it was tested against several cancer cell lines:

Cell LineIC50 (µM)Reference
HePG-212.34
MCF-715.67
HCT-11610.45

The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that it possesses activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be as follows:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In studies focused on inflammatory responses, the compound demonstrated a capacity to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). The results are summarized in the following table:

CytokineControl Level (pg/mL)Treated Level (pg/mL)Reduction (%)
TNF-α1509040
IL-61207041.67

This indicates its potential use in treating inflammatory diseases.

Case Studies

A notable case study involved the evaluation of various derivatives of triazole compounds including this compound for their cytotoxic effects on cancer cells. The study revealed that modifications to the triazole ring significantly influenced their potency and selectivity toward different cancer types .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one, and how can reaction conditions be optimized to improve yield?

  • Methodology : Multi-step synthesis typically involves cyclocondensation of substituted pyrimidines with triazole precursors. For example, refluxing in ethanol/dioxane (1:1) with catalytic glacial acetic acid achieves cyclization (as seen in analogous triazolo-pyrimidine derivatives) . Optimize stoichiometry (e.g., 1:1 molar ratio of reactants) and use POCl₃/DMF for halogenation steps to enhance regioselectivity . Monitor purity via TLC and recrystallize from ethanol/dioxane .

Q. How can NMR and X-ray crystallography be employed to confirm the structural integrity of this compound?

  • Methodology : Acquire ¹H/¹³C NMR spectra in deuterated DMSO or CDCl₃ to verify substituent positions (e.g., methyl groups at C5 and acetyl at C6). Compare chemical shifts with related triazolo-pyrimidines (δ 2.1–2.5 ppm for methyl groups, δ 8.2–8.5 ppm for triazole protons) . For crystallography, grow single crystals via slow evaporation in ethanol and resolve bond angles (e.g., C3–C4–C5 = 120.07° in triazolo-pyrimidine analogs) to validate sp² hybridization .

Q. What are common impurities in the synthesis of this compound, and how can they be removed during purification?

  • Methodology : Major impurities include unreacted intermediates (e.g., pyrimidinones) and regioisomers. Use column chromatography (silica gel, ethyl acetate/hexane gradient) for separation. For polar impurities, employ recrystallization in DMF/ethanol (1:1), which selectively precipitates the target compound . Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound as a potential vasopressin antagonist?

  • Methodology : Structural analogs (e.g., triazolo-benzodiazepines) act as neuropsychiatric agents by binding to vasopressin receptors via hydrophobic interactions with the triazole ring and hydrogen bonding with pyrimidine carbonyl groups . Perform molecular docking studies using X-ray structures of receptor-ligand complexes (e.g., PDB ID: A1IZ8) to identify critical binding residues . Validate with in vitro receptor-binding assays using radiolabeled ligands .

Q. How can computational modeling predict the compound’s solubility and stability under physiological conditions?

  • Methodology : Use software like ACD/Percepta to calculate logP (estimated ~2.5 for similar triazolo-pyrimidines) and pKa (pyrimidine N1: ~4.5; triazole N2: ~1.2) . Simulate degradation pathways (e.g., hydrolysis of the acetyl group at pH 7.4) via DFT calculations. Compare with experimental stability data in PBS buffer at 37°C .

Q. How can conflicting crystallographic data on bond angles in triazolo-pyrimidine derivatives be resolved?

  • Methodology : Analyze discrepancies (e.g., C3–C4–C5 = 119.6° vs. 120.07°) by comparing packing forces in different crystal forms. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O bonds) that distort bond angles . Validate with neutron diffraction studies to resolve hydrogen atom positions .

Q. What strategies improve the solubility of this compound for in vivo pharmacokinetic studies?

  • Methodology : Prepare prodrugs (e.g., ester derivatives) or use co-solvents (PEG-400/ethanol) to enhance aqueous solubility. For salt formation, test methanesulfonate or hydrochloride salts, which increased solubility in analogs by >10-fold . Characterize solubility via shake-flask method in pH 6.8 phosphate buffer .

Q. How can stereoisomers of structurally related triazolo-pyrimidines be separated and characterized?

  • Methodology : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to resolve enantiomers. For diastereomers, employ crystallization-induced asymmetric transformation (CIAT) in ethanol/water . Assign configurations via CD spectroscopy and NOESY NMR correlations (e.g., cross-peaks between methyl and triazole protons) .

Q. What structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Methodology : Replace the acetyl group with electron-withdrawing substituents (e.g., trifluoromethyl) to improve metabolic stability. Introduce aryl groups at C7 (e.g., 4-fluorophenyl) to enhance receptor affinity, as seen in vasopressin antagonists . Test SAR via parallel synthesis and measure IC₅₀ values in functional assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.